Sodium propynylide
Description
Properties
CAS No. |
10486-71-2 |
|---|---|
Molecular Formula |
C3H3Na |
Molecular Weight |
62.05 g/mol |
IUPAC Name |
sodium;prop-1-yne |
InChI |
InChI=1S/C3H3.Na/c1-3-2;/h1H3;/q-1;+1 |
InChI Key |
DRVUSWMNSHIXEP-UHFFFAOYSA-N |
Canonical SMILES |
CC#[C-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism:
Experimental Protocol:
- Combine propyne (1 equiv) with NaNH₂ (1.1 equiv) in liquid ammonia at −33°C.
- Stir until gas evolution ceases (indicating complete deprotonation).
- Isolate this compound via filtration or solvent removal under inert atmosphere.
Yield : >90% under optimized conditions.
Alternative Methods and Catalytic Approaches
While NaNH₂-mediated deprotonation remains the gold standard, recent studies explore catalytic systems for specialized applications:
Silver-Catalyzed Deuterium Exchange
Silver perchlorate (AgClO₄) in deuterium oxide (D₂O) enables isotopic labeling of terminal alkynes, producing deuterated this compound. Though primarily used for isotopic studies, this method highlights the versatility of metal catalysts in alkyne functionalization:
$$
\text{CH₃–C≡C–H} + \text{D₂O} \xrightarrow{\text{AgClO₄}} \text{CH₃–C≡C⁻Na⁺} + \text{D₂O} \ (\text{isotopic exchange})
$$
Conditions : Room temperature, dimethylformamide (DMF) co-solvent, 6 mA electrochemical current.
Comparative Analysis of Reaction Conditions
| Parameter | NaNH₂/Ammonia | AgClO₄/DMF |
|---|---|---|
| Temperature | −33°C | 25°C |
| Catalyst | None | AgClO₄ (5 mol%) |
| Solvent | NH₃(l) or ether | DMF |
| Yield | >90% | 85–92% |
| Isotopic Incorporation | No | Yes (deuterium) |
Critical Considerations in Synthesis
Substrate Limitations
Side Reactions
- Elimination vs. Substitution : Secondary/tertiary alkyl halides undergo E2 elimination with acetylides, necessitating primary halides for clean SN2 reactions.
- Oxidation Risks : Silver catalysts may oxidize alkynes if perchlorate residues remain.
Applications in Organic Synthesis
This compound serves as a nucleophile in C–C bond-forming reactions:
Chemical Reactions Analysis
Formation of Sodium Propynylide
This compound is synthesized via acid-base reactions. Propyne, a terminal alkyne, undergoes deprotonation in the presence of sodium amide (NaNH₂) in liquid ammonia or ether solvents . The reaction produces this compound and ammonia:
Key Features of Formation:
-
Base Strength: Sodium amide (NaNH₂) is a strong base with a pKa ~38, enabling deprotonation of propyne (pKa ~25) .
-
Solvent Role: Liquid ammonia or ether stabilizes the acetylide ion (CH₃-C≡C⁻) by solvation .
2.1. Nucleophilic Substitution (SN2 Reactions)
The acetylide ion (CH₃-C≡C⁻) is a strong nucleophile, reacting with primary alkyl halides via SN2 mechanisms to form substituted alkynes. For example:
This reaction synthesizes 2-pentyne (CH₃-C≡C-C₂H₅) .
Critical Observations:
-
Regioselectivity: The acetylide attacks the electrophilic carbon in alkyl halides, yielding internal alkynes.
-
Limitations:
| Reaction Type | Example | Product | Conditions |
|---|---|---|---|
| SN2 Substitution | CH₃-C≡C⁻Na⁺ + C₂H₅Br | CH₃-C≡C-C₂H₅ + NaBr | Liquid ammonia/ether |
| Deprotonation | CH₃-C≡CH + NaNH₂ | CH₃-C≡C⁻Na⁺ + NH₃ | NaNH₂, NH₃/ether |
3.1. pKa Comparison
| Compound | pKa | Acid Strength |
|---|---|---|
| Propyne (CH₃-C≡CH) | ~25 | Stronger than alkenes |
| Water | ~15.7 | Stronger than propyne |
| Ethanol | ~19.9 | Weaker than propyne |
This acidity allows deprotonation by strong bases like NaNH₂ but not weaker bases like hydroxide ions .
4.1. Role of Solvent
-
Liquid Ammonia: Facilitates deprotonation and stabilizes the acetylide ion via solvation .
-
Ether Solvents: Provide an inert medium for reactions with alkyl halides .
4.2. Electrophilic Additions
While alkynes can undergo electrophilic addition (e.g., halogenation), this compound’s reactivity is dominated by nucleophilic substitution. Its strong nucleophilicity limits participation in electrophilic pathways under standard conditions .
Scientific Research Applications
Sodium propynylide has several applications in scientific research, particularly in the fields of organic synthesis and materials science:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: this compound is employed in the preparation of advanced materials, such as conductive polymers and nanomaterials, due to its ability to introduce alkyne functionalities.
Mechanism of Action
The reactivity of sodium propynylide is primarily due to the presence of the negatively charged carbon atom, which acts as a strong nucleophile. This nucleophilic character allows it to participate in various substitution and addition reactions, forming new carbon-carbon bonds and enabling the construction of complex molecular architectures .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium propynylide belongs to the broader class of metal alkynides , which share the general formula MC≡C-R (M = alkali/alkaline earth metal). Below, it is compared with structurally and functionally analogous compounds:
Table 1: Comparative Analysis of this compound and Related Compounds
*Molecular weight varies with substituent R (e.g., R = CH₃, C₆H₅).
Structural and Reactivity Differences
- Metal Ion Influence : this compound exhibits lower solubility in polar aprotic solvents compared to its potassium analog due to sodium’s smaller ionic radius and higher charge density . Potassium propynylide (KC≡C-R) is less hygroscopic and more thermally stable, enabling its use in high-temperature reactions .
- Reactivity : Sodium acetylide (NaC≡CH) is significantly more reactive toward electrophiles (e.g., carbonyl compounds) than this compound derivatives with bulky R groups, which exhibit steric hindrance .
- Safety Profile : Lithium propynylide (LiC≡C-R) is less pyrophoric than sodium or potassium analogs but requires strict inert-atmosphere handling due to sensitivity to moisture .
Functional Comparisons
- Catalytic Utility : this compound facilitates palladium-catalyzed multicomponent reactions (e.g., alkyne carboxylation), outperforming lithium analogs in yield and selectivity .
Research Findings and Methodological Insights
Recent studies emphasize advanced analytical techniques for characterizing this compound:
- Spectroscopic Analysis : Infrared (IR) spectroscopy confirms the C≡C stretching vibration at ~2100 cm⁻¹, while ¹³C NMR reveals alkynide carbons at δ 80–100 ppm .
- Comparative Reactivity Studies : this compound reacts 30% faster with alkyl halides than lithium analogs, attributed to sodium’s superior leaving-group ability .
- Safety Protocols : Handling requires Schlenk-line techniques under argon, as exposure to air results in violent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
